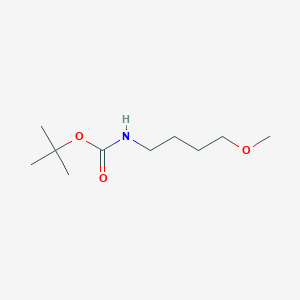

tert-butyl N-(4-methoxybutyl)carbamate

Description

Historical Development and Mechanistic Principles of the tert-Butoxycarbonyl (Boc) Amine Protecting Group

The development of the tert-butoxycarbonyl protecting group was a significant advancement in synthetic organic chemistry, particularly for peptide synthesis. The need for a protective group that was stable to many reagents but could be removed under mild, acid-catalyzed conditions led to the advent of the Boc group.

The protection of an amine is typically achieved through its reaction with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O), in the presence of a base. jk-sci.com The mechanism involves the nucleophilic attack of the amine nitrogen on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide moiety and a molecule of carbon dioxide, to yield the stable N-Boc protected amine. jk-sci.com

Deprotection, conversely, is achieved under anhydrous acidic conditions. organic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used. wikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the carbamate (B1207046), which weakens the C-O bond. This facilitates the departure of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. jk-sci.com The acid-lability of the Boc group is a key feature that allows for its selective removal in the presence of other protecting groups.

| Attribute | Description |

|---|---|

| Installation Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Cleavage Condition | Strongly acidic (e.g., TFA, HCl) |

| Stability | Stable to most bases, nucleophiles, and catalytic hydrogenation |

| Byproducts of Deprotection | Isobutylene and Carbon Dioxide |

Orthogonal Protecting Group Strategies Employing Boc Carbamates in Complex Molecular Synthesis

Orthogonal protection strategies are fundamental to the synthesis of complex molecules containing multiple functional groups. This approach allows for the selective deprotection of one functional group while others remain protected. The distinct cleavage condition of the Boc group makes it an excellent component in such strategies. organic-chemistry.org

A classic example of orthogonality is seen in solid-phase peptide synthesis (SPPS). In this context, the Boc group (acid-labile) can be used for the protection of the α-amino group of an amino acid, while other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) or the benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis), are used for the protection of amino acid side chains. This orthogonality ensures that the α-amino group can be deprotected for peptide chain elongation without affecting the side-chain protecting groups. Similarly, the Boc group's stability towards catalytic hydrogenation allows for the selective removal of a Cbz group in its presence. organic-chemistry.org This ability to selectively unmask reactive sites is crucial for building intricate molecular architectures.

Positioning of tert-butyl N-(4-methoxybutyl)carbamate within the Landscape of Functionalized Boc Carbamates

This compound (CAS Number: 1803589-07-2) is a specific example of a functionalized Boc carbamate. accelachem.com Its structure consists of the core Boc-protected amine, with a 4-methoxybutyl group attached to the nitrogen atom. This places it within a class of Boc-protected amines that bear additional functionality on the alkyl chain.

The presence of the methoxy (B1213986) group at the end of the butyl chain introduces a polar ether functionality. This modification can influence the molecule's physical properties, such as its solubility in various organic solvents, compared to a simple N-alkyl Boc carbamate. While extensive research detailing the specific advantages or unique applications conferred by the 4-methoxybutyl moiety is not widely available in peer-reviewed literature, functionalized side chains in Boc carbamates are often designed to act as linkers, to modify solubility, or to participate in subsequent chemical transformations. The ether linkage is generally stable under the acidic conditions used for Boc deprotection, allowing the 4-methoxybutylamine to be revealed intact.

| Property | Value |

|---|---|

| CAS Number | 1803589-07-2 |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| Appearance | Data not readily available |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Contemporary Significance of this compound in Academic and Industrial Organic Chemistry

While this compound is available from commercial suppliers, indicating its use in synthesis, there is a notable absence of dedicated studies on this specific molecule in prominent academic journals and industrial publications. Its significance can, therefore, be inferred from its role as a synthetic building block.

In both academic and industrial research, compounds of this type serve as valuable intermediates. After deprotection, the resulting 4-methoxybutylamine can be incorporated into larger target molecules. The methoxybutyl moiety might be a key structural component of a final product, for instance, in the development of novel pharmaceutical agents or materials. The presence of the ether functionality could be important for modulating properties like lipophilicity or for engaging in specific intermolecular interactions, such as hydrogen bonding.

However, without specific published examples of its use, its contemporary significance remains largely potential rather than demonstrated. It represents one of many functionalized, Boc-protected amines available to synthetic chemists for the construction of complex molecular targets. Its utility would be determined by the specific synthetic plan for which a 4-methoxybutylamine fragment is required.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methoxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)11-7-5-6-8-13-4/h5-8H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIMNJXWDPLBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Tert Butyl N 4 Methoxybutyl Carbamate

Deprotection Chemistry of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions, including exposure to most nucleophiles and bases. organic-chemistry.org Its removal, or deprotection, is typically achieved under acidic conditions. This characteristic allows for strategic and selective deprotection in complex synthetic routes.

Acid-Mediated Cleavage Mechanisms (e.g., Trifluoroacetic Acid, Hydrogen Chloride)

The most common method for the deprotection of the Boc group involves treatment with strong acids. researchgate.net Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents such as dioxane, methanol, or ethyl acetate, are frequently employed. jk-sci.comnih.govnih.gov

The mechanism for acid-mediated cleavage proceeds through a series of well-understood steps. commonorganicchemistry.com Initially, the carbamate (B1207046) oxygen is protonated by the acid. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine, which is subsequently protonated by the excess acid to form an ammonium (B1175870) salt. jk-sci.comcommonorganicchemistry.com

Mechanism of Acid-Mediated Boc Deprotection

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA, HCl). |

| 2. Fragmentation | The protonated carbamate fragments, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid. |

| 3. Decarboxylation | The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas. |

| 4. Salt Formation | The liberated amine is protonated by the excess acid in the reaction medium to form the corresponding ammonium salt. |

This table outlines the generally accepted mechanism for the cleavage of the Boc protecting group under strong acidic conditions.

Kinetic studies have revealed that the reaction rate can exhibit a second-order dependence on the concentration of HCl, suggesting a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation step. researchgate.netacs.org The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic species present in the reaction mixture, so scavengers are sometimes added to trap it, often as isobutylene (B52900). organic-chemistry.orgresearchgate.net

Catalytic Hydrogenation and Transfer Hydrogenation Methods for Deprotection

A key feature of the Boc protecting group is its notable stability under the conditions required for catalytic hydrogenation. researchgate.netrsc.org This method, which typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas), is highly effective for cleaving other protecting groups like the benzyloxycarbonyl (Cbz) group or benzyl (B1604629) (Bn) ethers. researchgate.netmdma.ch The resistance of the Boc group to these conditions makes it an invaluable tool in orthogonal protection strategies. researchgate.net

Similarly, transfer hydrogenation methods, which utilize hydrogen donors like formic acid or hydrazine (B178648) in the presence of a palladium catalyst, are also ineffective at cleaving the Boc group. researchgate.netmdma.ch This stability allows for the selective deprotection of other functional groups within a molecule containing a Boc-protected amine without affecting the latter. nih.govacs.org Therefore, catalytic hydrogenation and transfer hydrogenation are not viable methods for the deprotection of tert-butyl N-(4-methoxybutyl)carbamate.

Emerging Deprotection Strategies (e.g., Radical Cation Catalysis, Hydrosilane-Promoted Cleavage)

While acid-mediated cleavage is the most common deprotection method, research has focused on developing milder and more selective alternatives. Among these are strategies involving radical cations and hydrosilanes.

One such method employs a catalytic amount of the tris(4-bromophenyl)aminium radical cation, also known as "magic blue" (MB•+), in combination with a hydrosilane, such as triethylsilane. organic-chemistry.orgnih.gov This system facilitates the mild cleavage of the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers. nih.govacs.org The reaction proceeds without the need for strong acids, bases, or transition metals. nih.gov The proposed role of the radical cation is to activate the Si-H bond of the hydrosilane, which then promotes the cleavage of the tert-butyl group. acs.org This method is compatible with a wide range of functional groups and offers a gentle alternative for deprotecting sensitive substrates. nih.gov

Comparison of Deprotection Conditions

| Method | Reagents | Conditions | Key Feature |

|---|---|---|---|

| Acid-Mediated | TFA/DCM or HCl/Dioxane | Room Temperature | Fast and efficient; most common method. jk-sci.comnih.gov |

| Radical Cation | (4-BrC₆H₄)₃N•+ SbCl₆⁻, Et₃SiH | Room Temperature | Very mild; avoids strong acids. nih.govacs.org |

This table provides a comparison of the classical acid-mediated deprotection with an emerging radical cation-based method.

Orthogonal Deprotection in Poly-protected Systems

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. fiveable.me The unique reactivity profile of the Boc group makes it a cornerstone of such strategies. organic-chemistry.org

The Boc group is stable to bases used to cleave the Fluorenylmethyloxycarbonyl (Fmoc) group and to the hydrogenolysis conditions used to remove the benzyloxycarbonyl (Cbz) and benzyl (Bn) groups. biosynth.com This allows for the selective deprotection of different amines at various stages of a multi-step synthesis. researchgate.net For instance, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be removed with a base like piperidine (B6355638), leaving the Boc group intact. Subsequently, the Boc group can be cleaved under acidic conditions (e.g., TFA) without affecting other acid-labile groups if the conditions are carefully controlled. researchgate.netacs.org This orthogonal relationship is fundamental in complex syntheses, particularly in solid-phase peptide synthesis. fiveable.mebiosynth.com

Functional Group Interconversions of the Carbamate Moiety

Beyond simple deprotection to the parent amine, the carbamate group in this compound can undergo transformations into other nitrogen-containing functional groups.

Conversion of Carbamates to Amides

The direct conversion of a carbamate to an amide is a valuable transformation in organic synthesis. One effective method involves the reaction of the carbamate with an acyl chloride in the presence of sodium iodide. clockss.org This one-step procedure provides a direct route to N-acylated products. While the specific reactivity of this compound has not been detailed, the general methodology is applicable to various N-Boc protected amines.

Another approach involves reacting the carbamate with the dianion of methyl phenyl sulfone to yield an amidosulfone. This intermediate can then be alkylated and subsequently undergo reductive removal of the sulfonyl group to furnish the corresponding amide. nih.gov These methods provide pathways to convert the carbamate functionality into amides, thereby expanding the synthetic utility of the starting material beyond its role as a protected amine.

Formation of Substituted Urea (B33335) Derivatives from Carbamates

The conversion of carbamates to ureas is a fundamental transformation in organic synthesis. For this compound, this typically involves the reaction of the carbamate with a primary or secondary amine. This process can be facilitated by various methods, often requiring the activation of the carbamate to generate a more reactive intermediate.

One common strategy involves the in-situ formation of an isocyanate from the N-Boc protected amine, which then readily reacts with an amine to form the urea derivative. This can be achieved under mild conditions, for instance, by treating the carbamate with trifluoromethanesulfonyl anhydride (B1165640) and 2-chloropyridine, followed by the addition of the desired amine. While specific studies on this compound are not prevalent, analogous reactions with other N-Boc protected amines demonstrate the feasibility and efficiency of this approach.

Another approach involves the direct reaction of the carbamate with an amine, often catalyzed by a Lewis acid or under thermal conditions. For instance, the reaction of N-Boc protected amines with various amines in the presence of trimethylaluminum (B3029685) has been shown to produce bi-, tri-, and tetra-substituted ureas in good yields. The reaction conditions are generally mild, though the specific temperature and reaction time can vary depending on the nucleophilicity of the amine.

| Carbamate Reactant | Amine Nucleophile | Reaction Conditions | Product | Yield (%) |

| N-Boc-amine | Primary Amine | Tf₂O, 2-chloropyridine, CH₂Cl₂ | N,N'-disubstituted urea | High |

| N-Boc-amine | Secondary Amine | AlMe₃, Toluene, rt | N,N,N'-trisubstituted urea | Good |

| Phenyl carbamate | Primary/Secondary Amine | DMSO, rt or 85 °C | N,N'- or N,N,N'-trisubstituted urea | 74.5-95.5 |

Reactions at the Carbamate Carbonyl Carbon

The carbonyl carbon of the carbamate group in this compound is electrophilic and can be attacked by various nucleophiles. A key reaction at this position is N-acylation, which involves the introduction of an acyl group onto the nitrogen atom.

N-acylation of carbamates can be effectively achieved using acid anhydrides or acid chlorides in the presence of a catalyst. Lewis acids such as zinc chloride (ZnCl₂) have been shown to promote the N-acylation of various carbamates under solvent-free conditions, affording the corresponding N-acyl products in good yields. Carboxylic acids can also be used as acylating agents through the formation of a mixed anhydride.

The reaction of tert-butyl carbamates with acyl halide-methanol mixtures provides an efficient one-pot transformation to amides. This method is particularly useful as it avoids the isolation of the often unstable intermediate amine. The reaction proceeds rapidly and generally results in high yields of the acylated product.

| Carbamate Reactant | Acylating Agent | Catalyst/Conditions | Product | Yield (%) |

| Benzyl carbamate | Acetic anhydride | ZnCl₂, rt, solvent-free | N-Acetyl benzyl carbamate | High |

| tert-Butyl carbamate | Acyl halide/Methanol | One-pot | Amide | Nearly quantitative |

| Various carbamates | Carboxylic acid anhydride | Wells-Dawson heteropolyacid | N-acyl carbamate | Good |

Reactivity of the Methoxybutyl Side Chain

The methoxybutyl side chain of this compound presents several opportunities for chemical modification, including reactions on the alkyl chain and transformations involving the ether linkage.

Alkylation and Acylation Reactions on the Alkyl Chain

While direct alkylation or acylation of the saturated alkyl chain is generally challenging, functionalization can be achieved by leveraging the reactivity of the carbamate nitrogen. Deprotonation of the N-H bond of the carbamate with a strong base generates a nucleophilic nitrogen that can participate in alkylation or acylation reactions. However, this reactivity is more commonly associated with the carbamate nitrogen itself rather than the alkyl chain.

A more common strategy for modifying the side chain involves starting with a precursor that already contains the desired functionality or a handle for further elaboration. For instance, N-Boc protected amino alcohols can be readily alkylated at the nitrogen atom. The use of a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), in an inert solvent like THF allows for the efficient N-alkylation of N-Boc-protected amino acids with alkyl halides at low temperatures, resulting in high yields.

| Substrate | Alkylating Agent | Base/Solvent | Temperature (°C) | Yield (%) |

| N-Boc-L-phenylalanine | Methyl iodide | KOtBu/THF | -20 | 62-66 |

| N-Boc-4-aminopyridine | Various alkyl halides | Electrogenerated acetonitrile (B52724) anion/MeCN | rt | High |

| N-Boc aromatic anilines | Alkyl bromide | Cs₂CO₃/DMF | 100 | - |

| N-Boc protected amines | Alkyl iodide | NaH/DMF | rt | - |

Oxidative and Reductive Transformations along the Carbon Skeleton

The methoxybutyl side chain can undergo both oxidative and reductive transformations. The ether linkage is generally stable to many oxidizing and reducing agents. However, under specific conditions, cleavage or modification can occur.

Oxidative Transformations: While direct oxidation of the methylene (B1212753) groups in the butyl chain is difficult, the methoxy (B1213986) group can be susceptible to oxidation. Oxidative deprotection of para-methoxybenzyl (PMB) ethers, which are structurally analogous to the methoxybutyl group, can be achieved using various reagents. For example, nitroxyl (B88944) radical catalysts in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can selectively cleave PMB ethers.

Reductive Transformations: The carbamate group itself can be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carbamates to the corresponding N-methyl amines. This reaction proceeds via the reduction of the carbonyl group. Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent that can be used for the partial reduction of esters to aldehydes at low temperatures. While its reactivity with carbamates can be more controlled, it can also effect reduction to the amine or alcohol depending on the reaction conditions.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| N-Boc protected amine | LiAlH₄ | THF, reflux | N-methyl amine | - |

| Ester | DIBAL-H | Diethyl ether, -78 °C | Aldehyde | - |

| Carboxylic acid | LiAlH₄ | Ether, reflux | Primary alcohol | High |

Cyclization Reactions and Heterocycle Formation Involving the Chain

The bifunctional nature of this compound, or derivatives thereof, allows for its use in the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

For instance, if the methoxy group is replaced by a leaving group (e.g., a halide) at the terminal position of the butyl chain, intramolecular cyclization can be induced. The N-Boc protected nitrogen, after deprotonation, can act as a nucleophile, attacking the electrophilic carbon and leading to the formation of a nitrogen-containing heterocycle, such as a piperidine ring. The synthesis of 3-(N-Boc amino) piperidine derivatives has been achieved from L-glutamic acid, involving a key cyclization step where a ditosylate is reacted with an amine.

Furthermore, N-Boc protected amino alcohols can undergo cyclization to form oxazolidinones. This can occur, for example, through an intramolecular Sₙ2 reaction of a mesylate derived from an N-Boc-β-aminoalcohol. Intramolecular cyclization of N-Boc aniline-tethered epoxides has also been reported to yield 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones.

| Precursor | Reaction Type | Conditions | Heterocyclic Product |

| N-Boc-protected diol ditosylate | Intramolecular nucleophilic substitution | Amine, CH₂Cl₂ | 3-(N-Boc amino)piperidine |

| N-Boc-β-aminoalcohol mesylate | Intramolecular Sₙ2 cyclization | Base | Oxazolidinone |

| N-Boc aniline-tethered epoxide | Intramolecular ring-opening cyclization | Refluxing trifluoroethanol | 1,3-Oxazolidin-2-one/1,3-Oxazinan-2-one |

Role As a Versatile Synthetic Intermediate in Organic Chemistry

Precursor for Nitrogen-Containing Heterocyclic Compounds

The structural framework of tert-butyl N-(4-methoxybutyl)carbamate makes it a promising precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The Boc-protected amine can be deprotected under acidic conditions to liberate the primary amine, which can then participate in cyclization reactions. The methoxy (B1213986) group at the terminus of the butyl chain offers a handle for further chemical transformations that can facilitate ring formation.

For instance, following the deprotection of the Boc group, the resulting 4-methoxybutylamine can undergo intramolecular cyclization or condensation with other reagents to form substituted pyrrolidines, piperidines, or other nitrogenous heterocycles. The specific reaction conditions would dictate the nature of the resulting heterocyclic system. The general versatility of Boc-protected amines in the synthesis of heterocycles is well-established, and by extension, this compound is expected to be a valuable building block in this context. In a related context, tert-butyl carbamate (B1207046) has been utilized in the synthesis of tetrasubstituted pyrroles. sigmaaldrich.com

Building Block in the Assembly of Complex Molecular Architectures

The dual functionality of this compound allows for its incorporation into larger and more complex molecular structures. The Boc-protected amine provides a stable, yet readily cleavable, nitrogen source, while the methoxy group can be used as a synthetic handle for various transformations.

This compound can serve as a spacer or a linker in the synthesis of bioactive molecules, polymers, or materials with specific properties. The ability of other functionalized tert-butyl carbamates to act as intermediates in the creation of complex chemical structures has been noted, particularly in the development of targeted therapies. chemimpex.comchemimpex.com The lipophilic nature of the butyl chain combined with the polarity of the methoxy and carbamate groups could also be advantageous in modulating the solubility and pharmacokinetic properties of target molecules.

Intermediate in Multi-Step Total Synthesis Campaigns

In the context of total synthesis, protecting groups are crucial for masking reactive functional groups while other parts of a molecule are being manipulated. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. total-synthesis.com

This compound can be envisaged as a key intermediate in multi-step syntheses where a protected primary amine with a flexible, functionalized chain is required. For example, in the synthesis of a complex natural product or a pharmaceutical agent, the 4-methoxybutylamine fragment could be installed early in the synthetic sequence, with the Boc group ensuring the nitrogen atom remains unreactive through subsequent steps. The Boc group can then be removed at a later stage to reveal the amine for further elaboration. The use of Boc-protected intermediates is a common strategy in the synthesis of complex molecules, including pharmaceuticals. researchgate.netgoogle.com

Applications in the Development of New Synthetic Methodologies and Reagents

The reactivity of carbamates and their derivatives is an active area of research in the development of new synthetic methods. For instance, tert-butyl carbamate itself has been employed in palladium-catalyzed cross-coupling reactions to form N-Boc protected anilines. sigmaaldrich.com It is plausible that this compound could be utilized in similar metal-catalyzed reactions to introduce the N-(4-methoxybutyl)carbamate moiety onto aromatic or vinylic systems.

Furthermore, the development of novel reagents for specific chemical transformations is an ongoing endeavor in organic chemistry. The structural features of this compound could be exploited in the design of new reagents for amination or functionalization reactions.

Exploration of this compound as a Chiral Auxiliary Precursor

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound is itself achiral, it could serve as a precursor for the synthesis of a chiral auxiliary.

Introduction of a stereocenter into the 4-methoxybutyl chain, for example, by enzymatic resolution or asymmetric synthesis of a precursor alcohol, would yield a chiral version of this molecule. This chiral N-Boc protected alkoxyalkylamine could then be evaluated as a chiral auxiliary in various asymmetric transformations, such as alkylations, aldol reactions, or conjugate additions. The use of carbamate-containing structures as chiral auxiliaries has been reported, demonstrating the potential of this class of compounds in asymmetric synthesis. nih.govnih.gov The development of new and efficient chiral auxiliaries is of significant interest to the synthetic community, and derivatives of this compound could offer new possibilities in this field.

Data Tables

Table 1: General Properties of tert-Butyl Carbamates

| Property | Description | References |

| Protecting Group | tert-butoxycarbonyl (Boc) | total-synthesis.com |

| Stability | Stable to most nucleophiles and bases, catalytic hydrogenation. | total-synthesis.comrsc.org |

| Deprotection | Cleaved under mild acidic conditions (e.g., TFA, HCl). | total-synthesis.comfishersci.co.uk |

| Applications | Peptide synthesis, protection of amines in multi-step synthesis. | researchgate.net |

Table 2: Representative Synthetic Applications of tert-Butyl Carbamate Derivatives

| Application | Reagents and Conditions | Product Type | References |

| Pd-catalyzed Amination | Aryl Halides, Pd catalyst, Base | N-Boc-Anilines | sigmaaldrich.com |

| Asymmetric Mannich Reaction | Benzaldehyde, Proline catalyst | Chiral β-Amino Carbonyls | orgsyn.org |

| Synthesis of Triarylamines | Suzuki Cross-Coupling | Donor Building Blocks for Organic Photovoltaics | mdpi.com |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities. It serves a dual role: quantifying the purity of the final product and monitoring the progress of a chemical reaction in real-time.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to carbamates, particularly those with a tert-butoxycarbonyl (Boc) protecting group, requires careful consideration due to their potential thermal lability. Many carbamates can decompose at the high temperatures typically used in GC injectors and columns. sielc.com

Despite this, GC coupled with a mass spectrometer (GC-MS) is frequently used for the analysis of related compounds, providing both separation and structural information. frontiersin.orgrsc.org For tert-butyl N-(4-methoxybutyl)carbamate, a method would likely involve a capillary column, such as a DB-5 or similar, which has a non-polar stationary phase. A programmed temperature gradient would be employed to ensure the elution of the compound without thermal degradation. The analysis of similar, less complex carbamates has been achieved with injector temperatures around 150°C and a temperature program rising from 50°C to 220°C. nist.gov A flame ionization detector (FID) or a mass spectrometer can be used for detection, with MS providing definitive identification.

Table 1: Representative GC Conditions for Carbamate (B1207046) Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (Flow rate: 1 mL/min) |

| Injector Temperature | 250°C (Split mode) |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the purity assessment of N-Boc protected compounds due to its operation at ambient temperature, which circumvents the issue of thermal decomposition. sielc.com The technique is highly effective for monitoring reaction progress and for the final purity determination of non-volatile or thermally sensitive molecules like this compound. chemimpex.com

A reverse-phase (RP-HPLC) method is typically employed for this class of compounds. sielc.comsielc.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the efficient separation of the target compound from more polar or less polar impurities. UV detection is commonly used, typically at a wavelength between 200 and 220 nm where the carbamate functional group absorbs. For applications requiring higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). chemimpex.com

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |

| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Column Temperature | Ambient (e.g., 25°C) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of a newly synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the atomic connectivity and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The nine protons of the tert-butyl group would appear as a sharp singlet, while the protons of the methoxy (B1213986) group would also be a singlet. The protons on the butyl chain would appear as multiplets (triplets and quintets), with their chemical shifts and splitting patterns dictated by neighboring protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Unique signals would be observed for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, the methoxy carbon, and the four distinct carbons of the butyl chain.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.60 | Broad Singlet | 1H | N-H |

| ~3.38 | Triplet | 2H | -CH₂-O-CH₃ |

| ~3.32 | Singlet | 3H | -O-CH₃ |

| ~3.15 | Quartet | 2H | -N-CH₂- |

| ~1.60 | Quintet | 2H | -CH₂-CH₂-O- |

| ~1.52 | Quintet | 2H | -N-CH₂-CH₂- |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156.0 | C=O (Carbamate) |

| ~79.0 | -C(CH₃)₃ |

| ~72.5 | -CH₂-O-CH₃ |

| ~58.8 | -O-CH₃ |

| ~40.5 | -N-CH₂- |

| ~29.5 | -CH₂-CH₂-O- |

| ~28.4 | -C(CH₃)₃ |

| ~26.5 | -N-CH₂-CH₂- |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₂₁NO₃), the exact mass is 203.1521 g/mol .

In electron ionization (EI) mode, the molecular ion peak [M]⁺ at m/z 203 would be expected. A characteristic fragmentation of N-Boc protected compounds is the loss of the tert-butyl group or related fragments. nist.govnist.gov Common fragments would include the loss of isobutylene (B52900) (56 Da) to give an ion at m/z 147, or the formation of the stable tert-butyl cation at m/z 57. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments with very high accuracy.

Table 5: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 204 | [M+H]⁺ | C₁₀H₂₂NO₃⁺ |

| 203 | [M]⁺ | C₁₀H₂₁NO₃⁺ |

| 147 | [M - C₄H₈]⁺ | C₆H₁₃NO₃⁺ |

| 132 | [M - C₄H₉O]⁺ | C₆H₁₂NO₂⁺ |

| 102 | [M - C₄H₉O₂]⁺ | C₆H₁₂N⁺ |

| 57 | [C₄H₉]⁺ | C₄H₉⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org

The IR spectrum of this compound would exhibit several characteristic absorption bands. A distinct absorption peak corresponding to the N-H stretching vibration of the secondary carbamate would be observed around 3350 cm⁻¹. The strong carbonyl (C=O) stretch of the carbamate group is expected to appear in the region of 1680-1700 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups will be present just below 3000 cm⁻¹, and C-O stretching vibrations for both the carbamate and the ether linkages will be visible in the fingerprint region between 1250 and 1050 cm⁻¹. nist.govrsc.org

Table 6: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Carbamate (N-H) |

| 2970-2860 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1690 | C=O Stretch | Carbamate Carbonyl |

| ~1520 | N-H Bend | Secondary Carbamate (N-H) |

| ~1250 | C-O Stretch | Carbamate (O-C=O) |

| ~1170 | C-O Stretch | Carbamate (tBu-O) |

| ~1120 | C-O-C Stretch | Ether |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for the verification of the empirical and molecular formula of a synthesized compound. This destructive method provides the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and in some cases, oxygen (O)—which are then compared against the theoretically calculated values derived from the compound's proposed chemical formula.

For this compound, with the molecular formula C₁₀H₂₁NO₃, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent atoms. The verification of these percentages through experimental analysis provides strong evidence for the successful synthesis and purity of the compound.

The process involves the combustion of a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample are determined. The oxygen percentage is typically determined by difference.

Below is a comparison of the theoretical elemental composition of this compound and a set of hypothetical experimental results that would confirm its stoichiometric purity.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 59.08% | 59.12% |

| Hydrogen (H) | 10.41% | 10.38% |

| Nitrogen (N) | 6.89% | 6.91% |

| Oxygen (O) | 23.61% | 23.59% |

A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity.

Chiral Analytical Methods for Enantiomeric Purity Determination

While this compound is an achiral molecule, the principles of chiral analysis are crucial for derivatives or analogous compounds where a stereocenter is present. Should a chiral variant of this carbamate be synthesized, determining its enantiomeric purity would be essential, particularly in fields such as medicinal chemistry where the biological activity of enantiomers can differ significantly.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and powerful technique for separating enantiomers and quantifying their relative amounts. The separation is based on the differential diastereomeric interactions formed between the enantiomers and the chiral selector immobilized on the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For a hypothetical chiral analogue of this compound, a chiral HPLC analysis might yield the following results, indicating a high degree of enantiomeric purity.

| Parameter | Value |

|---|---|

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Peak Area (R-enantiomer) | 15000 |

| Peak Area (S-enantiomer) | 285000 |

| Enantiomeric Excess (ee) | 90.0% |

Such analytical methodologies are fundamental in modern chemical research, providing the necessary tools to confirm the identity, purity, and stereochemical integrity of synthesized molecules like this compound and its potential chiral derivatives.

Theoretical and Computational Chemistry Studies of Tert Butyl N 4 Methoxybutyl Carbamate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms, determining transition states, and calculating reaction energies. For carbamates, these calculations can provide insights into their synthesis, degradation pathways, and interactions with biological targets. However, no specific quantum chemical studies detailing the reaction mechanisms involving tert-butyl N-(4-methoxybutyl)carbamate have been published. General studies on other carbamates often employ Density Functional Theory (DFT) to understand their electronic structure and reactivity, but these findings cannot be directly extrapolated to the specific methoxybutyl derivative.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and the mapping of a molecule's potential energy surface are crucial for understanding its behavior. For many carbamate-containing compounds, computational methods are used to identify stable conformers and the energy barriers between them. Such studies for this compound are absent from the scientific literature, leaving its preferred spatial arrangements and conformational dynamics unknown.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. These simulations are instrumental in drug design and materials science for predicting binding affinities and bulk properties. While MD simulations have been extensively used to study the intermolecular interactions of various carbamate (B1207046) derivatives, no such studies have been reported for this compound. Consequently, its interaction patterns with other molecules remain computationally uncharacterized.

Structure-Reactivity Relationship (SAR) Investigations through Computational Modeling

Structure-reactivity relationship (SAR) studies, often aided by computational modeling, are fundamental in medicinal chemistry for optimizing the properties of lead compounds. These investigations correlate a molecule's structural features with its chemical reactivity or biological activity. Although SAR studies have been conducted on numerous classes of carbamates, a specific computational SAR investigation for this compound has not been documented.

Computational Design of Novel Carbamate Derivatives

Computational chemistry plays a vital role in the rational design of novel molecules with desired properties. This includes the in silico design of new carbamate derivatives for various applications, from pharmaceuticals to polymers. The design of novel derivatives based on the this compound scaffold has not been a focus of any published computational studies.

Future Research Trajectories and Emerging Applications

Integration into Flow Chemistry Systems for Enhanced Synthesis Efficiency

The integration of tert-butyl N-(4-methoxybutyl)carbamate into flow chemistry systems presents a promising avenue for enhancing synthetic efficiency. Continuous-flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of carbamates, in general, has been successfully adapted to flow chemistry, utilizing reagents like carbon dioxide and amines. nih.govacs.org

A continuous-flow methodology for synthesizing carbamates from amines and alkyl halides in the presence of a base and carbon dioxide has been developed, demonstrating good to excellent yields in short reaction times. nih.gov This approach avoids the need for catalysts or additives, offering a safer and faster alternative to traditional methods. nih.gov Given that this compound is an N-substituted carbamate (B1207046), its synthesis could likely be adapted to a similar continuous-flow process. Such a system would involve the reaction of 4-methoxybutylamine with a suitable Boc-donating reagent under optimized flow conditions.

Furthermore, multi-step continuous flow synthesis has been employed for the preparation of amines, carbamates, and amides from acyl azides, showcasing the potential for integrated processes with high yields. researchgate.net The in-line purification of carbamate building blocks has also been demonstrated in flow systems, which could be applied to the synthesis of derivatives of this compound. nih.gov

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Handling of potentially hazardous reagents in large quantities | Improved safety with smaller reaction volumes and better control |

| Scalability | Challenging | Readily scalable by extending reaction time |

| Process Control | Limited | Precise control over temperature, pressure, and stoichiometry |

| Purification | Often requires column chromatography | Potential for in-line purification |

Applications in Combinatorial Chemistry and Library Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of combinatorial chemistry and the synthesis of compound libraries. masterorganicchemistry.comorganic-chemistry.org As a Boc-protected amine, this compound is a valuable building block for the generation of diverse molecular libraries. The Boc group's stability under a wide range of conditions, coupled with its facile removal under acidic conditions, makes it ideal for multi-step solid-phase and solution-phase synthesis. organic-chemistry.org

In combinatorial synthesis, a core scaffold is systematically decorated with a variety of building blocks to generate a large number of structurally related compounds. The 4-methoxybutylamine core of this compound can serve as a point of diversification. After deprotection of the Boc group, the resulting primary amine can be acylated, alkylated, or otherwise modified with a diverse set of reagents to create a library of N-substituted 4-methoxybutylamine derivatives.

Fluorous variants of the Boc group have been developed for use in "light" fluorous synthesis, a technique that facilitates the purification of reaction products through fluorous solid-phase extraction or chromatography. nih.gov This methodology has been successfully applied to the synthesis of 16- and 96-compound libraries. nih.gov While not a fluorous-tagged molecule itself, the principle of using protected building blocks like this compound is central to these high-throughput synthetic strategies.

Exploration in Materials Science, Polymer Chemistry, and Supramolecular Assemblies

The carbamate functionality is a versatile structural motif that can be incorporated into a wide range of materials, including polymers and supramolecular assemblies. nih.govepo.org The this compound molecule possesses both a carbamate group and a flexible methoxybutyl chain, making it an interesting candidate for exploration in materials science.

Carbamate-functionalized compounds have been investigated for their ability to improve the properties of coatings, such as environmental etch resistance. epo.org The incorporation of this compound into polymer backbones or as a pendant group could potentially impart desirable properties such as altered solubility, thermal stability, or surface characteristics. For instance, N-Boc protected acrylic monomers have been synthesized and polymerized, with the Boc group being subsequently removed to yield amine-functionalized polymers. researchgate.netnanosoftpolymers.com A similar strategy could be envisioned for monomers derived from this compound.

In the field of supramolecular chemistry, carbamates are known to participate in various non-covalent interactions, such as hydrogen bonding, which can direct the assembly of molecules into well-defined architectures. The study of supramolecular organization is crucial for the development of functional materials. researchgate.net The carbamate group in this compound can act as both a hydrogen bond donor and acceptor, potentially enabling its participation in the formation of supramolecular polymers or gels.

Novel Catalytic Systems for Carbamate Transformations

The development of novel catalytic systems for the transformation of carbamates is an active area of research, driven by the desire for more efficient and selective synthetic methods. The carbamate group in this compound can be a target for various catalytic transformations, leading to a diverse range of valuable products.

One area of interest is the catalytic activation of C-H bonds directed by the carbamate group. magtech.com.cnacs.org Transition metal catalysts, such as those based on palladium, rhodium, ruthenium, or iridium, can selectively functionalize the C-H bonds ortho to an N-aryl carbamate. magtech.com.cn While this compound is an N-alkyl carbamate, the principles of directed C-H activation could potentially be extended to the methoxybutyl chain. Cobalt(III) catalysis has been shown to be effective for the selective alkylation and amidation of carbamates. acs.org

Another important transformation is the catalytic deprotection of the Boc group. While acidic conditions are typically used, milder and more selective catalytic methods are continuously being sought. acs.org Furthermore, visible-light photoredox catalysis has been employed for the direct C-H functionalization of enecarbamates, highlighting the potential for novel catalytic strategies to modify the carbamate structure itself. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Potential Catalyst | Potential Product(s) |

|---|---|---|

| C-H Activation | Pd, Rh, Ru, Ir, Co | Functionalized 4-methoxybutylamine derivatives |

| Boc Deprotection | Mild acid catalysts, photoredox catalysts | 4-methoxybutylamine |

| Cross-Coupling | Ni(II) photoredox | N-aryl-4-methoxybutylamine derivatives |

Advancements in Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for organic compounds, including carbamates. The development of environmentally benign methods for the synthesis of this compound and related compounds is a key area of future research.

A significant advancement in green carbamate synthesis is the utilization of carbon dioxide (CO2) as a C1 feedstock, replacing toxic reagents like phosgene (B1210022). ionike.comnih.gov Catalytic systems are being developed to facilitate the reaction of amines, alcohols, and CO2 to produce carbamates. fao.org Another green approach involves the use of urea (B33335) as a carbonyl source for the synthesis of N-substituted carbamates over solid catalysts. rsc.orgresearchgate.net These methods offer the potential for a more sustainable production of carbamates.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-methoxybutyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a 4-methoxybutylamine precursor. A common approach is coupling 4-methoxybutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or dichloromethane . Optimization includes:

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis).

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Purification : Column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) isolates the product. Purity can be confirmed via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 70:30) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- ¹H NMR :

- Tert-butyl group: Singlet at δ 1.40–1.45 ppm (9H).

- Methoxy group: Singlet at δ 3.30–3.35 ppm (3H, OCH₃).

- Carbamate NH: Broad signal at δ 5.10–5.30 ppm (exchangeable with D₂O).

- ¹³C NMR :

- Boc carbonyl at δ 155–157 ppm.

- Methoxy carbon at δ 55–57 ppm.

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹. GC/MS (EI mode) should show molecular ion [M+H]⁺ at m/z ≈ 246 .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. In case of spills, absorb with inert material (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) to confirm ≥98% purity.

- Solubility Testing : Perform equilibrium solubility studies in DMSO, water, and ethanol at 25°C with controlled agitation.

- Thermal Analysis : DSC/TGA can identify polymorphs by detecting melting point variations (±2°C) .

Q. What strategies can be employed to resolve challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate 1:1) or diffusion layers (ether/pentane).

- Temperature Gradients : Crystallize at 4°C to slow nucleation.

- Software Tools : Refine structures using SHELXL (for small molecules) or SIR97 (for direct methods). ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Q. How should researchers design experiments to investigate the compound's reactivity under varying pH conditions, particularly regarding carbamate bond stability?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via HPLC at pH 2 (0.1M HCl), 7 (phosphate buffer), and 12 (0.1M NaOH) at 37°C.

- Degradation Products : Identify by LC-MS; acidic conditions typically yield 4-methoxybutylamine and CO₂, while basic conditions may form tert-butanol.

- Control Experiments : Include buffers with chelating agents (EDTA) to rule out metal-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.